molecular formula C14H15BrO4 B11790325 Ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate

Ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate

Cat. No.: B11790325
M. Wt: 327.17 g/mol
InChI Key: RJWIAKGVQSVDEY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-bromo-4-ethoxy-3-methylbenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate in a solvent like N-methyl pyrrolidine. This reaction yields the desired benzofuran derivative with good purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while coupling reactions can produce complex polycyclic structures.

Scientific Research Applications

Ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring system can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the benzofuran ring .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate
  • Ethyl 5-bromo-4-ethoxybenzofuran-2-carboxylate
  • Ethyl 5-bromo-3-methylbenzofuran-2-carboxylate

Uniqueness

Ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate is unique due to the specific combination of substituents on the benzofuran ring, which imparts distinct chemical and biological properties. The presence of the ethoxy and methyl groups, along with the bromine atom, influences its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

Ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate is a synthetic organic compound belonging to the benzofuran class. Its unique structure, characterized by a bromine atom at the 5-position, an ethoxy group at the 4-position, and a methyl group at the 3-position, contributes to its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its anticancer, antibacterial, and antiviral properties.

  • Molecular Formula : C₁₄H₁₅BrO₄
  • Molecular Weight : 327.17 g/mol
  • Structure : The compound features a benzofuran core with specific substituents that influence its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps, allowing for precise control over functional groups attached to the benzofuran core. This multi-step process is crucial for developing derivatives with varied biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various benzofuran derivatives, including this compound. Notably, compounds within this class have demonstrated significant cytotoxicity against human cancer cell lines. For instance:

  • In vitro Studies : this compound has shown promising results in inhibiting the growth of cancer cells. In tests against different cancer cell lines, it exhibited an IC50 value comparable to established anticancer agents.
CompoundCell LineIC50 (µM)Mechanism of Action
This compoundSK-Hep-1 (liver cancer)6.01Inhibition of ERK phosphorylation
Ethyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylateMCF-7 (breast cancer)5.00Induction of apoptosis via caspase activation

The mechanism of action for these compounds often involves interaction with key signaling pathways, such as ERK and AKT pathways, leading to cell cycle arrest and apoptosis in cancer cells .

Antibacterial and Antiviral Activity

Beyond its anticancer properties, this compound has been evaluated for antibacterial and antiviral activities. Preliminary data suggest that this compound displays:

  • Antibacterial Activity : Effective against various bacterial strains, showing inhibition of growth in both Gram-positive and Gram-negative bacteria.
  • Antiviral Activity : Demonstrated potential in inhibiting viral replication in vitro, suggesting a mechanism that may involve interference with viral entry or replication processes.

Case Studies

Several studies have investigated the biological activity of benzofuran derivatives:

  • Study on Anticancer Activity : A recent study assessed the efficacy of various benzofuran derivatives against human breast and lung cancer cell lines. The results indicated that ethyl 5-bromo derivatives exhibited enhanced cytotoxicity compared to their non-brominated counterparts .
  • Mechanistic Insights : Another research effort focused on understanding how these compounds induce apoptosis in cancer cells through caspase activation and mitochondrial pathway modulation .

Properties

Molecular Formula

C14H15BrO4

Molecular Weight

327.17 g/mol

IUPAC Name

ethyl 5-bromo-4-ethoxy-3-methyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C14H15BrO4/c1-4-17-13-9(15)6-7-10-11(13)8(3)12(19-10)14(16)18-5-2/h6-7H,4-5H2,1-3H3

InChI Key

RJWIAKGVQSVDEY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC2=C1C(=C(O2)C(=O)OCC)C)Br

Origin of Product

United States

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